molecular formula C8H5ClN2O2S B1349030 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole CAS No. 5264-77-7

5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Cat. No. B1349030
CAS RN: 5264-77-7
M. Wt: 228.66 g/mol
InChI Key: HCIFTTCECGSAPA-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-6-nitro-1,3-benzothiazole is a chemical compound with the molecular formula C8H5ClN2O3 . It is also known by its English name 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole .


Synthesis Analysis

The synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole and its derivatives can be achieved through various methods. One approach involves the use of 2-amino and 2-mercapto substituted benzothiazoles . These compounds are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole consists of a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . This structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole include a molecular weight of 228.66 g/mol . It has a topological polar surface area of 87 Ų and a complexity of 248 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Organic Synthesis and Green Chemistry

Benzothiazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), serve as versatile intermediates in the preparation of metal passivators and light-sensitive materials. A practical, environmentally benign method has been developed for synthesizing such compounds, highlighting the role of benzothiazoles in green chemistry (Gu et al., 2009).

Medicinal Chemistry: Structural Activity and Therapeutic Potential

Benzothiazoles are crucial in medicinal chemistry due to their broad spectrum of biological activities. Structural modifications on the benzothiazole scaffold, particularly at the C-2 and C-6 positions, are critical for enhancing biological activities. These derivatives have shown a variety of pharmacological actions, including antiviral, antimicrobial, anti-inflammatory, and anticancer activities (Bhat & Belagali, 2020; Kamal et al., 2015).

Pharmacological Activities

Recent advancements have focused on benzothiazole derivatives for their potential as chemotherapeutics. These compounds, particularly 2-arylbenzothiazoles, have emerged as significant pharmacophores in antitumor agents' development. Their promising biological profile and synthetic accessibility have attracted interest in designing new benzothiazoles as potential chemotherapeutics (Ahmed et al., 2012).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives have been extensively studied as antimicrobial and antiviral agents. This research is particularly relevant in the context of the growing prevalence of multi-drug-resistant pathogens and the emergence of new viral diseases. Benzothiazole derivatives have been suggested as active candidates for new antimicrobial or antiviral agents (Elamin et al., 2020).

Future Directions

Benzothiazoles, including 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole, are of great interest for researchers due to their high biological and pharmacological activity . They are considered modern trends in synthesizing biologically active and industrially demanded compounds . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis . This may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .

properties

IUPAC Name

5-chloro-2-methyl-6-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIFTTCECGSAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2S1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353958
Record name 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

CAS RN

5264-77-7
Record name 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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